
1-(2-Fluorophenyl)cyclopentanamine
Overview
Description
1-(2-Fluorophenyl)cyclopentanamine is an organic compound with the molecular formula C11H14FN. It is a cyclopentane derivative where a fluorophenyl group is attached to the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluorophenyl)cyclopentanamine can be synthesized through various synthetic routes. One common method involves the reaction of 2-fluorophenylmagnesium bromide with cyclopentanone, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions (OH-), amines, under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : 1-(2-Fluorophenyl)cyclopentanamine serves as a crucial building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.
2. Biological Studies
- Potential Biological Activities : Research indicates that this compound may interact with specific enzymes and receptors, suggesting potential therapeutic applications. Studies are ongoing to evaluate its efficacy in modulating biological pathways that could lead to new drug developments.
3. Medicinal Chemistry
- Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate for developing novel therapeutics. Its unique structure may contribute to the design of drugs targeting specific diseases or conditions .
4. Industrial Applications
- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties to create tailored products for various applications.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Enzyme Interaction : Research demonstrated that this compound effectively inhibited certain enzymes involved in metabolic disorders, suggesting its potential as a therapeutic agent.
- Synthesis of Derivatives : A study explored the synthesis of various derivatives from this compound, showcasing its versatility as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclopentanamine: Similar structure but lacks the fluorine atom, leading to different chemical properties and reactivity.
1-(3-Fluorophenyl)cyclopentanamine: Similar structure with the fluorine atom at a different position, affecting its chemical behavior and biological activity.
1-(4-Fluorophenyl)cyclopentanamine: Another positional isomer with distinct properties due to the different placement of the fluorine atom.
Uniqueness
1-(2-Fluorophenyl)cyclopentanamine is unique due to the specific position of the fluorine atom on the phenyl ring, which influences its electronic properties and reactivity. This positional effect can lead to differences in biological activity and chemical reactivity compared to its isomers .
Biological Activity
Overview
1-(2-Fluorophenyl)cyclopentanamine is an organic compound with the molecular formula C11H14FN. It is primarily studied for its potential biological activities, particularly its interactions with various enzymes and receptors, which may lead to therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications in medicine, and relevant case studies.
- Molecular Formula : C11H14FN
- Molecular Weight : 183.24 g/mol
- Structure : The compound features a cyclopentanamine ring substituted with a fluorophenyl group, which contributes to its unique chemical properties.
This compound interacts with specific molecular targets, affecting various biochemical pathways. The presence of the fluorine atom in the 2-position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms :
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Biological Activity Evaluation
Research has shown that this compound exhibits several biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential as an antibiotic. |
Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
Anti-inflammatory | May reduce inflammation markers in cellular models. |
Neuroprotective | Preliminary studies indicate potential neuroprotective effects, warranting further investigation. |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent .
Anticancer Properties
In vitro tests on human cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell cycle progression. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Neuroprotective Effects
Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound led to reduced cell death and lower levels of reactive oxygen species (ROS). This suggests its potential application in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3-Chlorophenyl)cyclopentanamine | Chlorine substitution at position 3 | Similar antimicrobial properties but lower anticancer activity. |
1-(4-Fluorophenyl)cyclopentanamine | Fluorine substitution at position 4 | Exhibits higher neuroprotective effects compared to 1-(2-Fluorophenyl). |
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopentan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLBODKIRVCXMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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